

Application Notes and Protocols for the Synthesis of Remdesivir Intermediate-1

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of a key intermediate in the production of Remdesivir, a broad-spectrum antiviral medication. The synthesis of Remdesivir involves multiple steps, and for the purpose of these application notes, "Remdesivir Intermediate-1" will refer to the C-glycoside product formed from the coupling of the protected ribonolactone and the pyrrolo[2,1-f][1][2][3]triazin-4-amine base, prior to cyanation and phosphoramidation. This intermediate is a critical building block in several reported synthetic routes.

The following protocol is a compilation and summary of methodologies described in publicly available scientific literature and patents.[1][2][3][4][5][6]

Experimental Protocols Synthesis of 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone

This initial step involves the protection of D-ribose and subsequent oxidation to the corresponding lactone.

Materials:



Reagent	Formula	Molecular Weight	Quantity
D-Ribose	C5H10O5	150.13 g/mol	1 eq
Benzyl bromide	C7H7Br	171.04 g/mol	3.5 eq
Sodium hydride (60% dispersion in mineral oil)	NaH	24.00 g/mol	4 eq
N,N- Dimethylformamide (DMF)	C ₃ H ₇ NO	73.09 g/mol	Solvent
Dimethyl sulfoxide (DMSO)	C2H6OS	78.13 g/mol	Solvent
Acetic anhydride	С4Н6О3	102.09 g/mol	3 eq

Procedure:

- To a stirred solution of D-ribose in anhydrous DMF, add sodium hydride portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
- After the addition is complete, allow the mixture to stir at room temperature for 1 hour.
- Cool the mixture back to 0 °C and add benzyl bromide dropwise.
- Let the reaction warm to room temperature and stir for 12-16 hours.
- Quench the reaction by the slow addition of methanol, followed by water.
- Extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude tribenzyl-protected ribose.
- Dissolve the crude product in a mixture of DMSO and acetic anhydride.
- Stir the reaction at room temperature for 24-48 hours.[2]



- Pour the reaction mixture into ice water and extract the product with an organic solvent.
- Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude lactone by column chromatography on silica gel to yield 2,3,5-tri-O-benzyl-D-ribono-1,4-lactone.

Synthesis of 7-Bromo-4-(trimethylsilylamino)pyrrolo[2,1-f][1][2][3]triazine

This procedure outlines the preparation of the brominated and silylated nucleobase required for the glycosylation reaction.

Materials:

Reagent	Formula	Molecular Weight	Quantity
4-Aminopyrrolo[2,1-f] [1][2][3]triazine	C ₆ H ₅ N ₅	147.14 g/mol	1 eq
N-Bromosuccinimide (NBS)	C4H4BrNO2	177.98 g/mol	1.1 eq
Dichloromethane (DCM)	CH ₂ Cl ₂	84.93 g/mol	Solvent
Hexamethyldisilazane (HMDS)	C6H19NSi2	161.40 g/mol	Excess
Trimethylsilyl chloride (TMSCI)	С₃Н∍ClSi	108.64 g/mol	Catalytic

Procedure:

• Dissolve 4-aminopyrrolo[2,1-f][1][2][3]triazine in DCM.



- Add N-bromosuccinimide portion-wise at room temperature and stir for 2-4 hours.
- Monitor the reaction by TLC until the starting material is consumed.
- Wash the reaction mixture with water and brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude 7-bromo-4-aminopyrrolo[2,1-f][1][2][3]triazine.
- To the crude brominated compound, add an excess of hexamethyldisilazane and a catalytic amount of trimethylsilyl chloride.
- Heat the mixture to reflux and stir for 12-24 hours.
- Cool the reaction mixture and remove the excess HMDS and other volatiles under reduced pressure to yield the desired silylated product, which can be used in the next step without further purification.

Synthesis of Remdesivir Intermediate-1: C-Glycoside Formation

This is the key step where the protected ribonolactone and the silylated nucleobase are coupled to form the C-C bond of the nucleoside analogue.[3]

Materials:



Reagent	Formula	Molecular Weight	Quantity
7-Bromo-4- (trimethylsilylamino)py rrolo[2,1-f][1][2] [3]triazine	C9H13BrN4Si	297.21 g/mol	1.2 eq
2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone	C26H26O5	418.48 g/mol	1 eq
n-Butyllithium (n-BuLi)	C4H9Li	64.06 g/mol	1.3 eq
Tetrahydrofuran (THF), anhydrous	C4H8O	72.11 g/mol	Solvent

Procedure:

- Dissolve 7-bromo-4-(trimethylsilylamino)pyrrolo[2,1-f][1][2][3]triazine in anhydrous THF in a flame-dried flask under an inert atmosphere.
- Cool the solution to -78 °C in a dry ice/acetone bath.
- Slowly add n-butyllithium dropwise, maintaining the temperature below -70 °C. A color change is typically observed, indicating the lithium-halogen exchange.[1][5]
- Stir the resulting solution at -78 °C for 30-60 minutes.
- In a separate flask, dissolve 2,3,5-tri-O-benzyl-D-ribono-1,4-lactone in anhydrous THF and cool to -78 °C.
- Transfer the solution of the lactone to the solution of the lithiated nucleobase via cannula while maintaining the temperature at -78 °C.
- Stir the reaction mixture at -78 °C for 1-2 hours.
- Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
- Allow the mixture to warm to room temperature.



- Extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
- Concentrate the solution under reduced pressure and purify the resulting residue by column chromatography on silica gel to afford **Remdesivir Intermediate-1** as a mixture of anomers. [1][5]

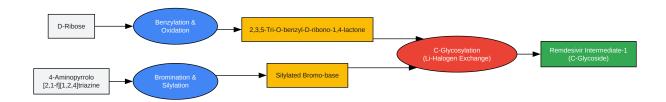
Quantitative Data Summary

The following table summarizes typical yields for the key synthetic steps. Note that yields can vary significantly based on reaction scale, purity of reagents, and specific laboratory conditions.

Step	Product	Typical Yield (%)
1	2,3,5-Tri-O-benzyl-D-ribono- 1,4-lactone	85-95%
2	7-Bromo-4- (trimethylsilylamino)pyrrolo[2,1 -f][1][2][3]triazine	80-90%
3	Remdesivir Intermediate-1 (C-Glycoside)	40-60%[4]

Visualizations Logical Workflow for the Synthesis of Remdesivir Intermediate-1





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Caption: Synthetic workflow for **Remdesivir Intermediate-1**.

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